4-Carboxycinnamic acid piperidide

Description

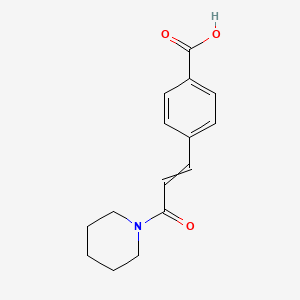

4-Carboxycinnamic acid piperidide is a synthetic amide derivative of cinnamic acid, where the carboxylic acid group at the 4-position of the aromatic ring is conjugated to a piperidine moiety via an amide bond. These compounds are often investigated for their bioactivities, including antimicrobial, antioxidant, and enzyme-modulating properties .

Properties

Molecular Formula |

C15H17NO3 |

|---|---|

Molecular Weight |

259.30 g/mol |

IUPAC Name |

4-(3-oxo-3-piperidin-1-ylprop-1-enyl)benzoic acid |

InChI |

InChI=1S/C15H17NO3/c17-14(16-10-2-1-3-11-16)9-6-12-4-7-13(8-5-12)15(18)19/h4-9H,1-3,10-11H2,(H,18,19) |

InChI Key |

YYRGJXCHYUIMMW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carboxycinnamic acid piperidide typically involves the following steps:

Formation of the Piperidine Derivative: The piperidine ring is introduced through a reaction between piperidine and an appropriate acylating agent, such as an acyl chloride or anhydride.

Aldol Condensation: The piperidine derivative undergoes an aldol condensation with benzaldehyde or a substituted benzaldehyde to form the enone structure.

Introduction of the Benzoic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Carboxycinnamic acid piperidide can undergo various chemical reactions, including:

Oxidation: The enone moiety can be oxidized to form diketones or carboxylic acids.

Reduction: The enone can be reduced to form saturated ketones or alcohols.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or saturated ketones.

Scientific Research Applications

4-Carboxycinnamic acid piperidide has several scientific research applications:

Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperidine ring.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.

Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Carboxycinnamic acid piperidide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The piperidine ring can interact with neurotransmitter receptors, such as nicotinic acetylcholine receptors, influencing their activity.

Pathways Involved: The compound may modulate signaling pathways related to neurotransmission, potentially affecting processes like synaptic plasticity and neuronal excitability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-carboxycinnamic acid piperidide (inferred structure) with analogous piperidide-containing compounds from diverse sources:

Structural and Functional Differences

- Backbone Diversity: 4-Carboxycinnamic acid piperidide features an aromatic cinnamic acid core, distinguishing it from aliphatic fatty acid-derived piperidides (e.g., deca-2E,4E-dienoic acid piperidide). This aromaticity may influence solubility, bioavailability, and interaction with biological targets . Saturation and Chain Length: Aliphatic piperidides (e.g., deca-2E,4E-dienoic acid) exhibit variable antimicrobial efficacy depending on double-bond positioning and chain length. For example, the 2E,4E configuration in deca-dienoic acid piperidide enhances efflux pump inhibition in Staphylococcus aureus .

Analytical Characterization

- Mass Spectrometry: Piperidide-containing NAAs often fragment to form diagnostic acylium ions (e.g., m/z 149–157) due to cleavage between C6–C7 in the fatty acid chain . For example, deca-2E,4E,8Z-trienoic acid piperidide (compound M5) generates m/z 149 acylium ions, while undeca-diynoic acid piperidide (compound P13) yields m/z 197 .

- Chromatography : HPLC-ESI-MS is preferred for polar NAAs (e.g., phenylethylamides), whereas GC-EI-MS resolves volatile aliphatic piperidides .

Pharmacological Activities

- Antimicrobial Enhancement: Dienoic acid piperidides (e.g., compound 17 in ) reduce ciprofloxacin MIC by 2–4-fold in multidrug-resistant S. aureus at lower concentrations than reserpine or piperine .

- Enzyme Modulation: Piperidide derivatives like 5-(N-piperidyl)-4-oxopentanoic acid piperidide inhibit serine proteases (collagenase/elastase), likely via interactions with catalytic sites .

Key Research Findings and Data Gaps

- Synthetic Feasibility : Piperidide amides are typically synthesized via coupling reactions (e.g., EDC/HOBt-mediated amidation), as seen in peptide and small-molecule synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.